Diethyl 2-(2-naphthyl)malonate
Description
Diethyl 2-(2-naphthyl)malonate is a malonate ester derivative where one hydrogen atom at the central carbon of diethyl malonate is substituted with a 2-naphthyl group. This compound belongs to a class of α-substituted malonates, which are pivotal intermediates in organic synthesis, particularly in the construction of heterocycles, pharmaceuticals, and functional materials. These analogs highlight the versatility of naphthyl-substituted malonates in synthetic chemistry.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
diethyl 2-naphthalen-2-ylpropanedioate |
InChI |
InChI=1S/C17H18O4/c1-3-20-16(18)15(17(19)21-4-2)14-10-9-12-7-5-6-8-13(12)11-14/h5-11,15H,3-4H2,1-2H3 |
InChI Key |
SPLKINYGZAOTSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution Reactions
Diethyl 2-(2-naphthyl)malonate participates in alkylation reactions due to the acidity of the α-hydrogen atoms adjacent to the carbonyl groups. The reaction typically involves deprotonation with a strong base (e.g., sodium ethoxide) to generate a resonance-stabilized carbanion, which can attack electrophilic substrates .
Example Reaction :
-
Mechanism :
-
Deprotonation forms a stabilized enolate.
-
Nucleophilic attack on alkyl halides (R-X) forms a new carbon-carbon bond.
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Applications :
-
Used to synthesize substituted acetic acids via decarboxylation .
-
Key intermediate in barbiturate and pharmaceutical synthesis.
Knoevenagel Condensation
This compound undergoes Knoevenagel condensations with aldehydes or ketones to form α,β-unsaturated esters. The naphthyl group stabilizes the transition state through resonance.
General Reaction :
-
Conditions : Catalyzed by weak bases (e.g., piperidine) under reflux.
-
Outcome : Forms conjugated systems useful in dye and polymer chemistry.
Photoredox-Catalyzed C–H Functionalization
Recent studies show its utility in organophotoredox-catalyzed C–H alkylation. For example, under blue LED light with eosin Y as a catalyst, it couples with imidazoheterocycles to form bioactive molecules .
Example :
-
Reaction with bromomalonates yields pyridone derivatives (e.g., zolpidem synthesis) .
-
Conditions : 2 mol% eosin Y, room temperature, 10 W blue LED .
Claisen Ester Condensation
The compound undergoes Claisen condensation with other esters to form β-ketoesters. Unlike self-condensation-prone esters, its naphthyl group reduces side reactions .
Mechanism :
-
Base-induced deprotonation followed by nucleophilic attack on another ester.
Bromination at the α-Position
The α-hydrogens are susceptible to bromination, yielding dibrominated derivatives.
Reaction :
Mechanistic Insights
-
Nucleophilic Reactivity : Enhanced by electron-withdrawing ester groups and stabilized by the naphthyl substituent.
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Steric Effects : The naphthyl group may hinder reactivity in bulky substrates but stabilizes intermediates via π-stacking.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent at the α-position of malonate esters significantly influences their reactivity and applications. Below is a comparative analysis of key analogs:
Key Observations :
- Naphthyl-substituted malonates (e.g., ) exhibit higher molecular weights and lipophilicity, making them suitable for applications requiring hydrophobic interactions, such as drug delivery or materials science.
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, facilitating nucleophilic attacks in reactions like Michael additions.
- Polar substituents (e.g., cyano in ) enhance solubility in polar solvents, aiding in purification and reaction homogeneity.
Key Findings :
- Alkylation (e.g., ) is a common method for introducing bulky substituents, often requiring strong bases like DBU or K₂CO₃.
- Catalytic methods (e.g., copper in ) enable efficient arylations under mild conditions, broadening substrate compatibility.
- Stereoselective synthesis (e.g., L-proline in ) highlights the role of organocatalysts in achieving enantiomeric excess.
Reactivity Profiles:
- Naphthyl-substituted malonates : Participate in cycloadditions and annulations due to aromatic π-systems . For example, diethyl 2-(pyridin-2-ylmethylene)malonate reacts with arynes to form indole derivatives .
- Nitro-substituted analogs : Serve as precursors for reduced intermediates (e.g., amines via hydrogenation) in pharmaceutical synthesis .
- Ethoxymethylene derivatives: Key intermediates in Gould-Jacob reactions for quinolone antibiotics .
Q & A
Q. What is the role of diethyl 2-(2-naphthyl)malonate in Claisen condensation reactions?
this compound serves as a nucleophilic enolate precursor in Claisen condensations. The enolate attacks electrophilic carbonyl carbons (e.g., esters or ketones), forming β-ketoester intermediates critical for constructing complex organic frameworks. The electron-withdrawing ester groups enhance α-hydrogen acidity, facilitating enolate formation under mild basic conditions (e.g., NaOEt) .
Q. How is alkylation of this compound performed in organic synthesis?
Alkylation involves deprotonating the α-carbon using a strong base (e.g., LDA or NaH) to generate the enolate, which reacts with alkyl halides or electrophiles. This introduces substituents at the α-position, enabling access to diverse β-ketoester derivatives. For example, benzyl bromide alkylation yields diethyl 2-benzylmalonate, a precursor for further functionalization .
Q. What spectroscopic methods are used to characterize this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : Identifies substituent integration and chemical environments (e.g., ester carbonyls at ~170 ppm).
- HRMS (ESI) : Confirms molecular weight and fragmentation patterns.
- FTIR : Detects ester C=O stretches (~1740 cm⁻¹) and C-O vibrations .
Advanced Research Questions
Q. How do reaction conditions influence the enantioselective synthesis of this compound derivatives?
Asymmetric Michael additions, catalyzed by L-proline, require optimized conditions:
Q. Why does hydrolysis of diethyl 2-(perfluorophenyl)malonate fail to yield the corresponding malonic acid?
Under acidic (HBr/AcOH) or basic conditions, decarboxylation dominates, producing 2-(perfluorophenyl)acetic acid (63% yield). The electron-withdrawing perfluorophenyl group destabilizes the malonate intermediate, favoring CO₂ loss over ester hydrolysis .
Q. How can solvent choice impact the thermodynamics of this compound reactions?
Excess molar enthalpies (Hᴱ) with alcohols (methanol → 2-propanol) increase with solvent size and temperature (288–328 K). Larger alcohols (e.g., 2-propanol) exhibit stronger exothermic interactions due to enhanced van der Waals forces, modeled effectively via Redlich-Kister or UNIQUAC equations .
Q. What strategies address contradictions in regioselectivity during radical addition to this compound?
Pulsed EPR studies reveal that steric and electronic factors govern radical addition to geometric isomers (e.g., diethyl fumarate vs. maleate). Adjusting radical generation methods (e.g., photoinitiation vs. thermal) and solvent polarity can modulate regioselectivity .
Q. How is aryne annulation applied to synthesize pyridoindole derivatives from this compound?
Benzyne intermediates, generated from o-silyl aryl triflates, undergo [2+2] cycloaddition with diethyl 2-(pyridin-2-ylmethylene)malonate. Optimizing electrophilicity (e.g., using electron-deficient dienophiles) improves yields (53%) and minimizes unreacted starting material .
Methodological Guidance
- Enolate Stability : Use low-polarity solvents (e.g., THF) and bulky bases (e.g., LDA) to minimize side reactions .
- Troubleshooting NMR Peaks : Deuterated solvents (CDCl₃) resolve overlapping signals for α-substituents .
- Handling Air-Sensitive Intermediates : Conduct alkylations under inert atmospheres (N₂/Ar) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
